Methyl 6-(trifluoromethyl)piperidine-3-carboxylate
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Overview
Description
Methyl 6-(trifluoromethyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C8H12F3NO2 This compound is characterized by the presence of a piperidine ring substituted with a trifluoromethyl group at the 6-position and a carboxylate ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(trifluoromethyl)piperidine-3-carboxylate typically involves the reaction of 6-(trifluoromethyl)piperidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(trifluoromethyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed:
Oxidation: 6-(trifluoromethyl)piperidine-3-carboxylic acid.
Reduction: 6-(trifluoromethyl)piperidine-3-methanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(trifluoromethyl)piperidine-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 6-(trifluoromethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then modulate the activity of its target proteins .
Comparison with Similar Compounds
- Methyl 6-(trifluoromethyl)pyridine-3-carboxylate
- Methyl 6-(trifluoromethyl)nicotinate
- Methyl 6-(trifluoromethyl)isonicotinate
Comparison: Methyl 6-(trifluoromethyl)piperidine-3-carboxylate is unique due to the presence of the piperidine ring, which imparts different steric and electronic properties compared to pyridine or nicotinate derivatives. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
methyl 6-(trifluoromethyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c1-14-7(13)5-2-3-6(12-4-5)8(9,10)11/h5-6,12H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGESTEQGJQFKPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(NC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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